molecular formula C8H4ClFN2O B12462028 7-Chloro-6-fluoro-3H-quinazolin-4-one

7-Chloro-6-fluoro-3H-quinazolin-4-one

Cat. No.: B12462028
M. Wt: 198.58 g/mol
InChI Key: AJUCJHJQPSNWOG-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-fluoro-3H-quinazolin-4-one typically involves the cyclization of 2-aminobenzamides with appropriate reagents. One common method includes the reaction of 2-amino-5-chlorobenzamide with 2-fluorobenzoyl chloride under basic conditions to form the desired quinazolinone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-fluoro-3H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazolinone to its corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Lithium aluminum hydride or sodium borohydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinazoline N-oxides.

    Reduction: Aminoquinazolines.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The biological activity of 7-Chloro-6-fluoro-3H-quinazolin-4-one is primarily attributed to its ability to interact with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

  • 7-Chloro-6-nitro-3H-quinazolin-4-one
  • 6-Fluoro-7-methyl-3H-quinazolin-4-one
  • 7-Chloro-6-bromo-3H-quinazolin-4-one

Comparison: 7-Chloro-6-fluoro-3H-quinazolin-4-one is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity compared to other similar compounds. The combination of these halogens can lead to improved pharmacokinetic properties and increased potency in biological assays.

Biological Activity

7-Chloro-6-fluoro-3H-quinazolin-4-one is a member of the quinazolinone family, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications, particularly as an anticancer agent and an enzyme inhibitor. Its unique structure, characterized by the presence of both chlorine and fluorine substituents, enhances its biological reactivity and pharmacological profiles.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor . It interacts with the ATP-binding site of various kinases, disrupting phosphorylation processes that are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells and has been linked to its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Biological Activity Overview

The compound exhibits significant activity against various cancer cell lines and is particularly noted for:

  • Anticancer Properties : Demonstrated cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines with IC50 values significantly lower than established treatments like lapatinib .
  • Antibacterial Activity : Effective against MRSA, showcasing potential as an antibiotic agent in treating resistant infections .
  • Enzyme Inhibition : Acts as an inhibitor of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, leading to cell death in susceptible organisms.

Case Studies

  • In Vivo Efficacy Against MRSA :
    • A study utilized a mouse peritonitis model to evaluate the efficacy of this compound derivatives against MRSA. The compound showed promising results with effective doses leading to improved survival rates in treated mice compared to controls .
  • Cytotoxicity Studies :
    • A series of quinazolinone derivatives, including this compound, were tested against MCF-7 and A2780 cell lines. The compound exhibited IC50 values ranging from 0.20 µM to 3.79 µM, indicating potent cytotoxic effects compared to lapatinib (IC50 = 5.90 µM) .

Comparative Analysis

The unique halogen substitutions in this compound enhance its biological activity compared to structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
7-ChloroquinazolinoneLacks fluorine substituentModerate antibacterial activity
6-FluoroquinazolinoneLacks chlorine substituentEffective against certain cancer types
2-AminoquinazolinoneContains amino groupExhibits neuroprotective effects
4(3H)-QuinazolinoneBase structure without halogen substitutionsGeneral antimicrobial properties

The presence of both chlorine and fluorine in this compound contributes to its enhanced potency and reactivity, making it a valuable candidate for further drug development.

Properties

Molecular Formula

C8H4ClFN2O

Molecular Weight

198.58 g/mol

IUPAC Name

7-chloro-6-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C8H4ClFN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13)

InChI Key

AJUCJHJQPSNWOG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)N=CNC2=O

Origin of Product

United States

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